molecular formula C13H11ClN2O3S B12122807 Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- CAS No. 927989-63-7

Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-

Cat. No.: B12122807
CAS No.: 927989-63-7
M. Wt: 310.76 g/mol
InChI Key: FUTJPGUNGCITEF-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- features a benzoic acid backbone substituted with a chlorine atom at the 5-position and a pyrimidinyl-oxy group at the 2-position. The pyrimidine ring is further modified with a methyl group at the 6-position and a methylthio (-SMe) group at the 2-position.

Properties

CAS No.

927989-63-7

Molecular Formula

C13H11ClN2O3S

Molecular Weight

310.76 g/mol

IUPAC Name

5-chloro-2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxybenzoic acid

InChI

InChI=1S/C13H11ClN2O3S/c1-7-5-11(16-13(15-7)20-2)19-10-4-3-8(14)6-9(10)12(17)18/h3-6H,1-2H3,(H,17,18)

InChI Key

FUTJPGUNGCITEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)OC2=C(C=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the chlorination of benzoic acid to introduce the chlorine atom at the desired position. This is followed by the introduction of the pyrimidinyl group through a nucleophilic substitution reaction. The methyl and methylthio groups are then added using appropriate alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, is crucial to ensure the desired product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

4-{[5-Allyl-6-Methyl-2-(Methylthio)Pyrimidin-4-Yl]Amino}Benzoic Acid

  • Structure: Substitutes the pyrimidine’s 5-position with an allyl group (-CH₂CH=CH₂) and retains the 6-methyl and 2-methylthio groups. The linkage to the benzoic acid is via an amino (-NH-) group instead of an oxy (-O-) bridge.
  • This could influence solubility or target-binding affinity .

Benzoic Acid, 4-[(6-Chloro-4-Pyrimidinyl)Amino]-, Methyl Ester

  • Structure: Features a 6-chloro-pyrimidine linked to the benzoic acid via an amino group. The absence of methylthio and methyl groups on the pyrimidine reduces steric bulk and alters electronic properties.

Modifications to the Benzoic Acid Backbone

5-Chloro-2-[(4-Methylphenoxy)Methyl]-Benzoic Acid Methyl Ester

  • Structure: Replaces the pyrimidinyl-oxy group with a (4-methylphenoxy)methyl moiety. The chlorine substituent remains at the 5-position.
  • Impact: The phenoxy group introduces lipophilicity, which may improve membrane permeability but reduce specificity compared to heterocyclic substituents. The methyl ester also enhances bioavailability compared to free carboxylic acids .

5-Chloro-2-[(4-Chlorobenzyl)Oxy]Benzoic Acid

  • Structure : Substitutes the pyrimidine with a 4-chlorobenzyloxy group.
  • However, the absence of a heterocycle limits conformational diversity .

Heterocyclic Core Modifications

5-({6-Benzyl-4-Oxo-3,4,5,6,7,8-Hexahydropyrido[4,3-d]Pyrimidin-2-Yl}Amino)-2-Hydroxybenzoic Acid

  • Structure : Replaces the pyrimidine with a pyrido[4,3-d]pyrimidine fused ring system. The benzoic acid also bears a hydroxyl group at the 2-position.
  • Such modifications are often leveraged in kinase inhibitors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Potential Functional Implications Reference
Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]- C₁₃H₁₂ClN₂O₃S ~319.77* 6-Me, 2-SMe pyrimidine; ether linkage Enhanced metabolic stability [15]
4-{[5-Allyl-6-methyl-2-(methylthio)pyrimidin-4-yl]amino}benzoic acid C₁₆H₁₈ClN₃O₂S 367.85 Allyl, 6-Me, 2-SMe pyrimidine; amino linkage Reactivity via allyl group [15]
Benzoic acid, 4-[(6-chloro-4-pyrimidinyl)amino]-, methyl ester C₁₂H₁₀ClN₃O₂ 263.68 6-Cl pyrimidine; amino linkage; methyl ester Increased electronegativity [13]
5-Chloro-2-[(4-methylphenoxy)methyl]benzoic acid methyl ester C₁₆H₁₅ClO₃ 290.74 Phenoxy-methyl; methyl ester Improved lipophilicity [14]
5-({6-Benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl}amino)-2-hydroxybenzoic acid C₂₁H₂₀N₄O₄ 392.40 Fused pyrido-pyrimidine; hydroxyl group Rigidity for target binding [12]

*Calculated based on analogous structures.

Research Implications and Limitations

  • Synthetic Accessibility : The methylthio and pyrimidine groups in the target compound may require multi-step synthesis, as seen in sulfonamide and esterification reactions in related compounds (e.g., –3) .
  • Stability : Methylthio groups can oxidize to sulfoxides or sulfones, which may alter bioactivity. This necessitates stability studies under physiological conditions .

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